1,4-Dimethyl-5-nitroimidazole
Overview
Description
1,4-Dimethyl-5-nitroimidazole is a derivative of the imidazole family, a class of heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. Nitroimidazoles are known for their broad-spectrum antimicrobial properties and are used in the treatment of various infections. The nitro group at the 5-position and the methyl groups at the 1 and 4 positions are key structural features that influence the chemical behavior and biological activity of these compounds.
Synthesis Analysis
The synthesis of nitroimidazole derivatives often involves the nitration of imidazole precursors. For instance, the nitration of 1,2-dimethylimidazoles can lead to the formation of 5-nitroimidazoles with side chains converted into β-nitroalcohols, which can be further processed into ketones . Additionally, 1-methyl-2-chloromethyl-5-nitroimidazole can react with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond . These synthetic routes highlight the reactivity of the nitroimidazole core and its potential for further chemical modifications.
Molecular Structure Analysis
The molecular structure of nitroimidazole derivatives can be characterized using various spectroscopic techniques. For example, the molecular structure of 1,4-dimethyl-5-aminotetrazolium iodide, a related compound, was determined by X-ray crystallography, revealing an orthorhombic crystal system . The nitro group orientation relative to the imidazole plane can vary among derivatives, affecting the compound's properties .
Chemical Reactions Analysis
Nitroimidazoles undergo a variety of chemical reactions. They can participate in C-alkylation reactions according to the SRN1 mechanism, followed by base-promoted nitrous acid elimination . The presence of the nitro group also allows for redox reactions, which are central to the antimicrobial action of these compounds, as they are reduced to more reactive species within microbial cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroimidazole derivatives are influenced by their molecular structure. For instance, 1,4-dimethyl-5-aminotetrazolium 5-nitrotetrazolate is hydrolytically stable and has a high melting point, indicating good thermal stability . The impact and friction sensitivity of these compounds are also important parameters, especially for their use in energetic materials . NMR spectroscopy can provide insights into the electronic environment of the molecule, as seen in the study of 4-nitroimidazole and its methylated derivative .
Scientific Research Applications
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Organic & Biomolecular Chemistry
- Nitroimidazoles are key components to functional molecules that are used in a variety of everyday applications .
- The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
- The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
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Pharmaceuticals
- Several 5-nitroimidazole-containing active principles such as metronidazole, secnidazole and ornidazole are commonly used in medicine .
- These chemotherapeutic agents inhibit the growth of both anaerobic bacteria and some anaerobic protozoa .
- These chemotherapeutic agents are known to have diverse pharmacological activities such as anti-bacterial, anti-parasitic, anti-cancer, anti-HIV, anti-tuberculosis, anti-leishmaniasis agents, etc., and imaging agents in medicine .
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Veterinary Medicine
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Chemical Industry
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Antimicrobial Agent
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Chemical Synthesis
- Nitroimidazoles are key components to functional molecules that are used in a variety of everyday applications .
- They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
1,4-dimethyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGUTYIXCZDKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206358 | |
Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-5-nitroimidazole | |
CAS RN |
57658-79-4 | |
Record name | Imidazole, 1,4-dimethyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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